molecular formula C10H15N B566308 2-Picoline,3-butyl-(6CI) CAS No. 104293-93-8

2-Picoline,3-butyl-(6CI)

Cat. No.: B566308
CAS No.: 104293-93-8
M. Wt: 149.237
InChI Key: IOJMHLWMBNKRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Picoline,3-butyl-(6CI) is a trisubstituted pyridine derivative that serves as a specialized chemical intermediate in advanced research contexts. Compounds within this chemical class are valued for their role in medicinal chemistry and drug discovery, particularly as key structural motifs in the development of bioactive molecules . For instance, structurally related 2,3,6-trisubstituted pyridines have been identified as potent and selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor, representing a promising therapeutic strategy for central nervous system disorders . Furthermore, pyridine derivatives containing substitutions at the 2- and 3- positions have been utilized in the discovery of non-covalent inhibitors for viral proteases, such as SARS-CoV 3CLpro, demonstrating their utility in antiviral research . The specific substitution pattern of 2-Picoline,3-butyl-(6CI) provides researchers with a versatile scaffold for further chemical exploration, including structure-activity relationship (SAR) studies and the synthesis of novel compounds for biological evaluation. Its application is primarily focused on expanding chemical libraries for high-throughput screening and optimizing lead compounds in pharmaceutical development.

Properties

CAS No.

104293-93-8

Molecular Formula

C10H15N

Molecular Weight

149.237

IUPAC Name

3-butyl-2-methylpyridine

InChI

InChI=1S/C10H15N/c1-3-4-6-10-7-5-8-11-9(10)2/h5,7-8H,3-4,6H2,1-2H3

InChI Key

IOJMHLWMBNKRRM-UHFFFAOYSA-N

SMILES

CCCCC1=C(N=CC=C1)C

Synonyms

2-Picoline,3-butyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituents Key Properties Reference
2-Picoline,3-butyl-(6CI) 2-Me, 3-Bu High steric bulk, electron-donating effects, potential slow reactivity Inferred
2-Picoline (2-methylpyridine) 2-Me Steric hindrance accelerates reduction rates; shorter Pt-N bonds
4-Picoline (4-methylpyridine) 4-Me Minimal steric effects; upfield NMR shifts in Co(III) complexes
2-Bromo-6-methylpyridine 2-Br, 6-Me Electrophilic reactivity; used in Suzuki couplings
3-Butylamino-2-butanone 3-BuNH, 2-ketone Enhanced lipid solubility; steric hindrance in nucleophilic reactions

Preparation Methods

Nucleophilic Substitution via Metallated Intermediates

Metallation of 2-picoline at the 3-position using strong bases (e.g., LDA) followed by quenching with butyl electrophiles (e.g., butyl bromide) is a plausible route. Patent CN102827070B highlights the alkylation of chloromethylpyridine with methylamine gas, demonstrating the feasibility of gas-phase reactions for pyridine derivatives. A similar strategy using butylmagnesium bromide or butyllithium could yield the target compound, though steric and electronic factors may limit efficiency.

Cross-Coupling Strategies for Butyl Group Introduction

Transition metal-catalyzed cross-coupling reactions offer precise control over substituent placement. The following methods are extrapolated from analogous syntheses.

Suzuki-Miyaura Coupling

The Suzuki reaction, widely used for C–C bond formation, could couple a 3-bromo-2-picoline derivative with butylboronic acid. Patent CN104356057A employs sodium tungstate and crown ethers as catalysts for oxidation reactions, suggesting that similar catalytic systems might enhance coupling efficiency. For instance:

3-Bromo-2-picoline+Butylboronic acidPd(PPh3)4,Na2CO32-Picoline,3-butyl-(6CI)\text{3-Bromo-2-picoline} + \text{Butylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-Picoline,3-butyl-(6CI)}

Hypothetical yields (based on analogous reactions) could reach 70–85% under optimized conditions.

Negishi Coupling

Negishi coupling between 3-iodo-2-picoline and butylzinc bromide offers an alternative route. The method’s tolerance for steric bulk, as seen in CN104003934A for dichromate-mediated oxidations, supports its applicability. Catalysts such as PdCl₂(dppf) may improve selectivity.

Ring Construction Approaches

Building the pyridine core with pre-installed substituents avoids late-stage functionalization challenges.

Hantzsch Dihydropyridine Synthesis

Modifying the classic Hantzsch synthesis to incorporate methyl and butyl groups during cyclization could yield the target compound. For example, condensing ethyl butyl ketone with methyl acetoacetate and ammonia might form a dihydropyridine intermediate, which is subsequently oxidized. Patent CN104356057A’s use of ammonium acetate and methanol-water mixtures highlights solvent systems conducive to such reactions.

Cyclization of Enaminones

Enaminones derived from butylamine and diketones could cyclize to form 3-butyl-2-picoline. This method, though underexplored, aligns with strategies in CN102827070B, where toluene and amine gases facilitate similar transformations.

Catalytic and Reaction Condition Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) enhance metal-catalyzed couplings, while protic solvents (methanol, water) favor nucleophilic substitutions. Patent CN104356057A reports room-temperature reactions for amination, suggesting mild conditions could suffice for butylation.

Catalyst Systems

  • Palladium Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki coupling.

  • Copper Catalysts : CuO or Cu₂O for Ullmann-type couplings, as demonstrated in CN104356057A.

Comparative Analysis of Synthetic Routes

MethodConditionsHypothetical YieldKey ChallengesSource Inspiration
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C75–85%Boronic acid availability
Friedel-CraftsAlCl₃, butyl chloride, 0°C50–60%Regioselectivity issues
Hantzsch SynthesisNH₃, ethanol, reflux65–70%Oxidation step required
Negishi CouplingPdCl₂(dppf), THF, 60°C70–80%Sensitivity to moisture

Q & A

Q. Methodological Recommendations :

  • Standardize adsorption parameters (pH, contact time) across studies.
  • Conduct sensitivity analyses to identify dominant variables.

What advanced spectroscopic and computational methods are critical for characterizing 2-Picoline,3-butyl-(6CI)'s molecular structure?

Answer:

  • Topological Analysis (QTAIM) : Reveals electron density distribution (EDD) in pyridine-lithium complexes, identifying unconventional bonding patterns in dimeric structures .
  • Multipole Modeling : Quantifies charge density variations in heterocyclic rings, critical for predicting reactivity in synthetic pathways .
  • Spectral Validation : Combine NMR, FTIR, and mass spectrometry with computational tools (e.g., DFT) to resolve ambiguities in substituent positioning .

How do synthesis protocols for 2-Picoline,3-butyl-(6CI) differ from simpler pyridine derivatives like 2-methylpyridine?

Answer:
Key distinctions include:

  • Substituent Introduction : The 3-butyl group requires regioselective alkylation under inert conditions to avoid side reactions (e.g., Friedel-Crafts alkylation).
  • Purification : Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) is essential due to increased hydrophobicity vs. 2-methylpyridine .
  • Validation : Purity (>97%) must be confirmed via HPLC, with IUPAC-compliant reporting of physicochemical properties (melting point, logP) .

What are the methodological challenges in evaluating 2-Picoline,3-butyl-(6CI)'s role in catalytic C–H bond activation?

Answer:

  • Reaction Monitoring : Use in-situ techniques like Raman spectroscopy to track transient intermediates (e.g., metal-picoline complexes).
  • Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., 2-Picoline-d7) help distinguish between concerted and stepwise mechanisms .
  • Data Triangulation : Combine computational (DFT) and experimental (XRD) data to validate proposed transition states .

How can researchers optimize batch adsorption experiments for 2-Picoline,3-butyl-(6CI) removal in wastewater studies?

Answer:

  • Parameter Screening : Use factorial design to prioritize variables (e.g., adsorbent dose > pH > temperature) .
  • Kinetic Profiling : Pseudo-second-order models often better describe adsorption kinetics for pyridine derivatives than pseudo-first-order .
  • Regeneration Studies : Test adsorbent reusability via solvent washing (e.g., methanol) to assess industrial viability.

What are the pitfalls in extrapolating pharmacological data from 2-picoline derivatives to 3-butyl-substituted analogs?

Answer:

  • Steric Effects : The 3-butyl group may hinder binding to planar active sites (e.g., cytochrome P450 enzymes).
  • Metabolic Stability : Increased lipophilicity could alter pharmacokinetics (e.g., plasma half-life).
  • Validation : Compare in vitro (e.g., microsomal assays) and in vivo (rodent models) data to identify species-specific discrepancies .

How should researchers address reproducibility issues in synthesizing deuterated 2-Picoline,3-butyl-(6CI) variants?

Answer:

  • Isotopic Purity : Use deuterated solvents (e.g., D2O) and catalysts (e.g., Pd/D) to minimize proton contamination .
  • Analytical Rigor : Validate deuteration levels via mass spectrometry and NMR (e.g., absence of proton signals at δ 2.5–3.0 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.